molecular formula C16H12N2O2 B2454067 (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid CAS No. 1164549-65-8

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid

Cat. No.: B2454067
CAS No.: 1164549-65-8
M. Wt: 264.284
InChI Key: UQGRBXNXIVUGMC-MDZDMXLPSA-N
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Description

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid is a complex organic compound that features an imidazo[1,5-a]pyridine core with a phenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate amine. The phenyl group is introduced via a substitution reaction, and the prop-2-enoic acid moiety is added through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step in the synthetic route. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the double bonds or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid
  • (2E)-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid

Uniqueness

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid is unique due to its specific structural features, such as the imidazo[1,5-a]pyridine core and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGRBXNXIVUGMC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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